5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

Synthetic methodology Process chemistry Thienopyrimidine

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid (CAS 1215494‑47‑5, C₈H₆N₂O₂S, MW 194.21) is a heterocyclic building block belonging to the thieno[2,3‑d]pyrimidine family. It features a 5‑methyl substituent on the thiophene ring and a carboxylic acid at the 4‑position of the fused pyrimidine, a scaffold profile that has attracted interest for kinase inhibitor development and antimicrobial lead optimisation.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B8229782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC=NC(=C12)C(=O)O
InChIInChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)6(8(11)12)9-3-10-7/h2-3H,1H3,(H,11,12)
InChIKeyBGAYHVUNZPVAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid: Core Scaffold & Procurement Profile


5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid (CAS 1215494‑47‑5, C₈H₆N₂O₂S, MW 194.21) is a heterocyclic building block belonging to the thieno[2,3‑d]pyrimidine family. It features a 5‑methyl substituent on the thiophene ring and a carboxylic acid at the 4‑position of the fused pyrimidine, a scaffold profile that has attracted interest for kinase inhibitor development and antimicrobial lead optimisation [1]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers .

Why 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic Acid Cannot Be Interchanged with Generic Thienopyrimidine Carboxylic Acids


The thieno[2,3‑d]pyrimidine‑4‑carboxylic acid subclass is far less characterised than the isomeric 2‑carboxylic acid series, which dominates both patent and pharmacological literature [1]. Generic replacement with a 2‑carboxylic acid or a non‑methylated analogue introduces divergent synthetic accessibility, altered electronic properties, and distinct biological SAR—particularly in kinase inhibition and antimicrobial potency [2][3]. These differences preclude straightforward interchange and necessitate compound‑specific validation.

Quantitative Differentiation Evidence for 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic Acid


Pd(dppf)Cl₂‑Catalysed Carbonylation Yield vs. Traditional Cyclocondensation Routes

The Pd(dppf)Cl₂‑catalysed carbonylation of 4‑chlorothieno[2,3‑d]pyrimidines delivers 5‑methylthieno[2,3‑d]pyrimidine‑4‑carboxylic acid in 63–71% isolated yield [1]. In contrast, conventional condensation of 2‑aminothiophene‑3‑carboxylates with formamide or urea yields the analogous thieno[2,3‑d]pyrimidin‑4‑one core in approximately 40–54% yield across multiple steps [2]. The catalytic route provides a 17–31% absolute yield improvement while maintaining operational simplicity and scalability.

Synthetic methodology Process chemistry Thienopyrimidine

Scaffold IP Whitespace: 4‑Carboxylic Acid vs. 2‑Carboxylic Acid Derivatives

A systematic review of the thieno[2,3‑d]pyrimidine carboxylic acid literature found that 2‑carboxylic acid derivatives dominate pharmacological and patent reports, whereas 4‑carboxylic acid derivatives are “presented in even fewer studies,” are “poorly studied,” and “practically are not found in the pharmacological patent literature” [1]. The 5‑methyl‑4‑carboxylic acid analogue occupies an even narrower IP window, offering a greater likelihood of novel composition‑of‑matter claims.

Medicinal chemistry Intellectual property Thienopyrimidine

Kinase Inhibitor Precursor: Mnk1/2 Inhibitory Activity of Derived 4‑Amino‑5‑methyl Derivatives

Elaboration of 5‑methylthieno[2,3‑d]pyrimidine‑4‑carboxylic acid into 4‑(dihydropyridinon‑3‑yl)amino derivatives yields potent Mnk inhibitors. The lead compound 7a exhibits Ki = 5,400 nM against Mnk1 [1] and down‑regulates phosphorylated eIF4E, Mcl‑1 and cyclin D1 in MV‑4‑11 cells, inducing G1 arrest and apoptosis [2]. By contrast, des‑methyl or alternative substitution analogues show diminished Mnk2 binding as determined by induced‑fit docking [2].

Kinase inhibition Oncology Structure-activity relationship

Antimicrobial Activity of Derived Amides: P. aeruginosa Potency Comparable to Streptomycin

Amides prepared from substituted thieno[2,3‑d]pyrimidine‑4‑carboxylic acids via peptide coupling (53–77% yield) were screened for antimicrobial activity. Several amides demonstrated activity against Pseudomonas aeruginosa “similar to the reference drug streptomycin” [1]. The 5,6‑dimethyl‑substituted pyridyl amide (2c) exhibited the best MIC against P. aeruginosa ATCC 10145 in a subsequent study [2], underscoring the antimicrobial potential of the 4‑carboxylic acid scaffold when appropriately substituted.

Antimicrobial Pseudomonas aeruginosa Amide derivatives

High‑Impact Application Scenarios for 5‑Methylthieno[2,3‑d]pyrimidine‑4‑carboxylic Acid


Kinase Inhibitor Lead Optimisation Programmes (Mnk, CK2, EGFR)

The 5‑methyl‑4‑carboxylic acid scaffold directly maps onto the core of published Mnk inhibitors with demonstrated cellular target engagement and apoptosis induction [1]. Medicinal chemistry teams can rapidly generate 4‑amino or 4‑thio analogues and probe SAR using the carboxylic acid as a versatile synthetic handle. Because the 4‑carboxylic acid subclass is less patented than the 2‑carboxylic acid series [2], there is greater freedom‑to‑operate for novel kinase inhibitor candidates.

Antimicrobial Amide Library Synthesis Targeting Multidrug‑Resistant Gram‑Negative Pathogens

Using the Pd(dppf)Cl₂ carbonylation route [3], the acid can be synthesised in 63–71% yield and immediately derivatised into amide libraries via CDI‑mediated peptide coupling [4]. These amides have shown Pseudomonas aeruginosa activity comparable to streptomycin, making the scaffold attractive for hit‑to‑lead campaigns against WHO priority pathogens.

Chemical Biology Probe Development for Translation Initiation Machinery

Derived 4‑amino‑5‑methylthieno[2,3‑d]pyrimidines inhibit Mnk‑mediated phosphorylation of eIF4E at Ser209, a critical event in oncogenic translation [1]. Researchers studying cap‑dependent translation can procure the acid as a starting point for synthesising chemical probes that modulate eIF4E phosphorylation without affecting global protein synthesis.

Exploratory IP‑Free Scaffold for Fragment‑Based Drug Discovery

Given the minimal patent coverage on the thieno[2,3‑d]pyrimidine‑4‑carboxylic acid subclass [2], the 5‑methyl derivative is an ideal fragment‑sized core for FBLG libraries. Its carboxylic acid provides a native anchor for fragment elaboration while the 5‑methyl group offers a lipophilic contact point that can be varied in follow‑up optimisation.

Quote Request

Request a Quote for 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.